4-[(4-Bromo-3-fluorophenyl)oxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-3-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenoxy ring, which is attached to the piperidine moiety. The molecular formula of 4-(4-bromo-3-fluorophenoxy)piperidine is C11H13BrFNO, and it has a molecular weight of 274.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3-fluorophenoxy)piperidine typically involves the nucleophilic substitution reaction of 4-bromo-3-fluorophenol with piperidine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 4-(4-bromo-3-fluorophenoxy)piperidine may involve continuous flow reactions, which offer advantages in terms of scalability, efficiency, and safety. For example, a continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-3-fluorophenoxy)piperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenoxy ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF or THF, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups.
Oxidation: Piperidinones.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
4-(4-bromo-3-fluorophenoxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation . The compound may exert its effects by binding to specific receptors or enzymes, leading to the activation or inhibition of these pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromo-2-fluorophenoxy)piperidine
- 3-(4-bromo-2-fluorophenoxy)piperidine
- 4-(3-fluorophenoxy)piperidine hydrochloride
Uniqueness
4-(4-bromo-3-fluorophenoxy)piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C11H13BrFNO |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
ZEUNPAXLYBQKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.